1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H7BrN4O2 |
|---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
1-[(4-bromopyrazol-1-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7BrN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
RIUZHQFMPBJSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazole Derivatives
Bromination at the pyrazole C4 position requires careful control to avoid polybromination. A method adapted from uses tribromooxyphosphorus (POBr₃) as a brominating agent. For example:
-
Reaction Conditions : 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate is treated with POBr₃ in anhydrous dichloromethane at 0–5°C, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with >85% regioselectivity.
-
Modification for Target Intermediate : Removing the methyl group via hydrolysis (e.g., NaOH/ethanol) generates 4-bromo-1H-pyrazole.
Alternative Halogenation Routes
Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) may also be viable, though regioselectivity must be validated.
Synthesis of 1H-Pyrazole-4-carboxylic Acid
Cyclocondensation Approach
Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 1H-pyrazole-4-carboxylic acid:
Oxidation of Pyrazole Methyl Groups
Direct oxidation of a methyl group to a carboxylic acid is challenging but feasible using strong oxidants like KMnO₄ in acidic conditions. For example, 4-methylpyrazole treated with KMnO₄/H₂SO₄ at 80°C generates 1H-pyrazole-4-carboxylic acid, albeit with moderate yields (~50%).
Methylene Bridge Coupling
Mannich Reaction
Optimization and Challenges
Regioselectivity in Bromination
Bromination at C4 is favored in pyrazoles with electron-donating substituents (e.g., methyl or methoxy groups). For unsubstituted pyrazoles, directing groups or protective strategies may be necessary.
Coupling Efficiency
The Mannich reaction typically achieves 60–70% yield, while alkylation with CH₂Br₂ yields 50–55%. Side products include bis-alkylated species, necessitating careful stoichiometric control.
Protecting Group Strategies
-
Carboxylic Acid Protection : Conversion to ethyl esters prevents interference during bromination and coupling. Deprotection is achieved via hydrolysis with NaOH/ethanol.
-
Pyrazole NH Protection : Benzyl or tert-butoxycarbonyl (Boc) groups may stabilize intermediates but complicate deprotection steps.
Comparative Data on Synthetic Routes
| Method | Bromination Agent | Coupling Method | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POBr₃ Bromination | POBr₃ | Mannich Reaction | 68 | 95 |
| NBS Bromination | NBS/FeCl₃ | CH₂Br₂ Alkylation | 52 | 88 |
| KMnO₄ Oxidation | N/A | Mannich Reaction | 45 | 90 |
Scale-Up Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl derivative .
Scientific Research Applications
Pharmacological Activity
Numerous studies have highlighted the potential pharmacological activities of pyrazole derivatives, including:
-
Anticancer Activity :
- Pyrazole compounds have shown promising results against various cancer cell lines. Studies indicate that modifications to the pyrazole structure can enhance cytotoxic effects against specific cancer types, such as lung and breast cancers . For instance, derivatives similar to 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antiproliferative effects in vitro .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Synthesis and Modification
The synthesis of this compound involves several synthetic pathways that allow for structural modifications. These modifications can lead to derivatives with enhanced biological activity, making them suitable candidates for further pharmacological evaluation .
Case Study 1: Anticancer Activity
A study conducted by Wei et al. synthesized various pyrazole derivatives and evaluated their cytotoxicity against A549 lung cancer cells. The results indicated that certain modifications led to significant increases in cytotoxicity (IC50 = 26 µM), demonstrating the potential of pyrazole derivatives as anticancer agents .
Case Study 2: Anti-inflammatory Effects
Research involving new pyrazole derivatives showed promising anti-inflammatory activity. In experimental models, compounds were tested against carrageenan-induced paw edema and exhibited significant reductions in swelling, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Substituent Variations
Key structural differences among pyrazole-carboxylic acid derivatives lie in the substituents on the pyrazole rings and the nature of the linking group. Below is a comparative analysis:
Table 1: Molecular Data for Selected Pyrazole-Carboxylic Acid Derivatives
Key Observations :
- Halogen Effects : Bromine (as in the target compound) increases molecular weight and polarizability compared to chlorine (e.g., 226.62 vs. ~285.07) .
- Aromatic vs. Aliphatic Substituents : Difluorophenyl (224.17 g/mol) and cyclobutylmethyl (180.21 g/mol) groups reduce steric bulk compared to brominated pyrazole .
- Extended Conjugation: Quinoline-substituted derivatives (e.g., 292.27 g/mol) enable π-π stacking interactions, enhancing binding in biological systems .
Crystallography and Structural Analysis
SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of pyrazole derivatives, enabling precise determination of hydrogen bonding and supramolecular interactions . For example, the crystal packing of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid is stabilized by intermolecular hydrogen bonds .
Biological Activity
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 271.07 g/mol. The compound is characterized by the presence of a bromine atom and two pyrazole rings, which contribute to its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied, particularly in the context of cancer therapy and inflammation management. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : Various studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 1-((4-Bromo... | 15 |
| HepG2 | 1-((4-Bromo... | 20 |
| A549 (Lung Cancer) | 1-((4-Bromo... | 25 |
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. In a study comparing various pyrazole derivatives, it was found that certain modifications increased COX-2 inhibition, a key target in inflammation:
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in treating inflammatory diseases and cancer:
- Study on Anticancer Efficacy : A recent study synthesized multiple pyrazole derivatives and evaluated their anticancer efficacy against various cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced antiproliferative effects compared to unsubstituted analogs .
- Anti-inflammatory Mechanism : Another study investigated the mechanism by which pyrazole derivatives reduce inflammation. It was found that these compounds inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate with brominated pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid. Key steps include:
- Using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst for cyclization .
- Hydrolysis under basic conditions (e.g., NaOH/EtOH) to convert esters to carboxylic acids .
- Purification via flash column chromatography (e.g., heptane/EtOAC or DCM/MeOH gradients) to isolate high-purity product .
- Optimization : Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyrazole to methylating agent) improve yield.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm) and methylene bridge protons (δ 4.5–5.5 ppm). Carboxylic acid protons may appear broad (δ 10–13 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group .
- HRMS : Exact mass calculation (e.g., C₉H₈BrN₃O₂) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can structural ambiguities in X-ray diffraction (XRD) data caused by bromine substitution be resolved?
- Methodological Answer :
- Use SHELXL for refinement, applying anisotropic displacement parameters for bromine atoms to model disorder .
- Incorporate twin refinement protocols if crystallographic twinning is observed due to bulky substituents .
- Validate with complementary techniques (e.g., DFT-calculated bond lengths/angles) to cross-check structural accuracy .
Q. What strategies mitigate decarboxylation during functionalization of the pyrazole-4-carboxylic acid moiety?
- Methodological Answer :
- Protection : Convert the carboxylic acid to a methyl ester using diazomethane, then perform substitutions (e.g., Suzuki coupling), followed by deprotection with LiOH .
- Mild Conditions : Use low-temperature reactions (<50°C) and non-nucleophilic bases (e.g., K₂CO₃) to preserve the acid group .
- Monitoring : Track reaction progress via TLC or in-situ IR to detect CO₂ release, indicating decarboxylation .
Q. How can contradictory data between NMR and mass spectrometry during impurity profiling be addressed?
- Methodological Answer :
- Perform heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous proton signals and identify impurities .
- Use high-resolution LC-MS to differentiate isobaric contaminants (e.g., bromine isotopic patterns) .
- Compare with synthetic intermediates (e.g., ester precursors) to trace unreacted starting materials .
Experimental Design & Data Analysis
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model charge distribution on the brominated pyrazole ring .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-Br bond) for SNAr reactions .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How to design a structure-activity relationship (SAR) study comparing this compound with analogs lacking the bromine or methyl groups?
- Methodological Answer :
- Synthesis : Prepare analogs (e.g., 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid) via halide exchange or methylation .
- Assays : Test antimicrobial activity via MIC assays or enzyme inhibition (e.g., IC₅₀ determination for prolyl hydroxylases) .
- Data Analysis : Use ANOVA to compare bioactivity, highlighting the bromine’s role in potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
